molecular formula C7H12N2O5 B158428 gamma-Glutamylglycine CAS No. 1948-29-4

gamma-Glutamylglycine

Cat. No.: B158428
CAS No.: 1948-29-4
M. Wt: 204.18 g/mol
InChI Key: ACIJGUBIMXQCMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-GAMMA-D-GLU-GLY-OH typically involves the coupling of D-glutamic acid with glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of H-GAMMA-D-GLU-GLY-OH may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

H-GAMMA-D-GLU-GLY-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can regenerate the original compound. Substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Biochemical Functions and Mechanisms

Neurotransmitter Modulation
γ-GG has been studied for its role in modulating neurotransmitter systems. It acts as a competitive antagonist at glutamate receptors, influencing synaptic transmission and plasticity. Research indicates that γ-GG can inhibit excitatory neurotransmission, which may have implications for neurological disorders characterized by excessive glutamate signaling .

Metabolic Profiling in Disease
Recent metabolomic studies have identified γ-glutamyl amino acids, including γ-GG, as potential biomarkers for various cancers. In a study analyzing serum metabolites associated with lethal prostate cancer, γ-GG was found to correlate with increased risk, highlighting its potential as a diagnostic marker .

Industrial Applications

Biocatalysis
Gamma-glutamyl transpeptidase (GGT), the enzyme that catalyzes the synthesis of γ-GG, is being explored for its industrial applications in green chemistry. GGT facilitates the production of bioactive peptides and compounds through enzymatic processes that are more sustainable compared to traditional chemical methods . This enzyme's ability to synthesize γ-glutamyl compounds makes it valuable in food technology and pharmaceuticals.

Clinical Applications

Diagnostic Marker for Diseases
GGT is recognized as a diagnostic marker for liver diseases and various cancers. Elevated levels of GGT in serum can indicate pathological conditions, making it a crucial component in clinical diagnostics . The use of γ-glutamyl-[1-13C]glycine in non-invasive imaging techniques has shown promise for monitoring glioblastoma, demonstrating its relevance in cancer diagnostics .

Table 1: Summary of Research Findings on gamma-Glutamylglycine Applications

Application AreaStudy/SourceKey Findings
Neurotransmitter ModulationLiu et al., 1999Demonstrated competitive antagonism at glutamate receptors; implications for neurological disorders .
Cancer BiomarkerAlpha-Tocopherol StudyIdentified γ-GG as a metabolite associated with lethal prostate cancer risk .
Industrial BiocatalysisSuzuki et al., 2004; Wang et al., 2008Highlighted GGT's potential in synthesizing bioactive peptides for food and pharmaceutical sectors .
Diagnostic MarkerYamada et al., 1991; Whitfield, 2001Established GGT as a marker for liver disease and various cancers .

Mechanism of Action

H-GAMMA-D-GLU-GLY-OH exerts its effects by competitively binding to AMPA receptors, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces excitatory synaptic transmission, which can have various physiological effects depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-GAMMA-D-GLU-GLY-OH is unique due to its specific stereochemistry and its role as a competitive antagonist of AMPA receptors. This distinguishes it from other gamma-glutamyl peptides, which may have different biological targets and activities .

Biological Activity

Gamma-Glutamylglycine (γ-Glu-Gly) is a dipeptide formed from the amino acids glutamate and glycine. It plays significant roles in various biological processes, particularly in the context of cellular metabolism, oxidative stress, and neurogenesis. This article explores the biological activity of γ-Glu-Gly, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is part of the gamma-glutamyl cycle, which is crucial for the synthesis and regulation of glutathione (GSH), a key antioxidant in the body. The compound is involved in various metabolic pathways and has been shown to influence cellular functions related to oxidative stress and inflammation.

1. Role in Neurogenesis

Research indicates that γ-Glu-Gly is involved in neurogenesis through its interaction with specific enzymes. For instance, studies have demonstrated that Botch, a γ-glutamyl cyclotransferase, can deglycinate Notch1 by cleaving γ-Glu-Gly. This process inhibits Notch1 signaling, which is essential for regulating neurogenesis .

2. Antioxidant Activity

As a precursor to glutathione synthesis, γ-Glu-Gly contributes to cellular defense against oxidative stress. Elevated levels of glutathione are associated with reduced oxidative damage, which is critical in various pathological conditions including neurodegenerative diseases .

3. Impact on Cystine Transport

In human pancreatic duct cells, γ-Glu-Gly has been shown to inhibit cystine transport significantly. This inhibition suggests a regulatory role in amino acid uptake mechanisms that are vital for maintaining cellular redox balance and supporting GSH synthesis .

Case Study 1: Neurogenesis Regulation

A study involving embryonic neurogenesis found that the absence of Botch's GGCT activity led to increased Notch1 signaling and impaired neurogenesis. The introduction of γ-Glu-Gly restored normal signaling pathways, highlighting its regulatory role in neural development .

Case Study 2: Oxidative Stress Response

In a cohort study examining oxidative stress markers, participants with higher levels of γ-Glu-Gly showed improved antioxidant defenses. This correlation underscores its potential as a biomarker for assessing oxidative stress-related diseases .

Data Tables

Biological Activity Effect Reference
Neurogenesis RegulationInhibition of Notch1 signaling
Antioxidant ActivityIncreased GSH levels
Cystine TransportInhibition by γ-Glu-Gly

Mechanistic Insights

The mechanisms through which γ-Glu-Gly exerts its biological effects include:

  • Modulation of Enzyme Activity : By influencing the activity of γ-glutamyl transferase (GGT) and other enzymes in the gamma-glutamyl cycle.
  • Regulation of Cellular Signaling : Through its interactions with receptors involved in calcium signaling and other pathways that affect cell proliferation and survival.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural similarity between gamma-glutamylglycine (γ-Glu-Gly) and GABA?

  • Methodological Answer : Structural confirmation requires comparative analysis using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Computational modeling of γ-Glu-Gly's γ-glutamyl dipeptide structure can highlight its resemblance to GABA, particularly in the positioning of functional groups like carboxyl and amino moieties. Cross-referencing with known GABA receptor binding assays can validate structural mimicry .

Q. What analytical techniques are optimal for detecting γ-Glu-Gly in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred for high sensitivity and specificity. Enzymatic assays using γ-glutamyl transferase (GGT) can quantify γ-Glu-Gly by measuring its cleavage products. Metabolomic studies, such as those tracking post-exercise metabolite fluctuations, utilize multivariate statistical analysis (e.g., AUC calculations) to identify γ-Glu-Gly's downregulation in physiological stress models .

Q. What is γ-Glu-Gly’s role in lipid metabolism and endogenous signaling pathways?

  • Methodological Answer : As a human lipid metabolite, γ-Glu-Gly modulates excitatory amino acid pathways via antagonism. In vitro studies in S. cerevisiae demonstrate its synthesis via GGT, linking it to γ-glutamyl peptide metabolism. In vivo models, such as epilepsy threshold experiments, show its regulatory effects on neuronal excitability through GABA-like mechanisms .

Advanced Research Questions

Q. How should experimental designs be structured to investigate γ-Glu-Gly’s impact on metabotropic glutamate receptors (mGluRs)?

  • Methodological Answer : Use selective mGluR agonists/antagonists (e.g., DHPG) in tandem with γ-Glu-Gly to assess competitive binding via radioligand displacement assays. Electrophysiological recordings in hippocampal slices can quantify changes in synaptic plasticity. Integrate phospholipase D (PLD) coupling assays to explore downstream signaling cascades .

Q. How can contradictory data on γ-Glu-Gly’s physiological roles be resolved?

  • Methodological Answer : Context-dependent factors (e.g., stress models vs. baseline conditions) must be standardized. For example, ultramarathon studies show γ-Glu-Gly downregulation post-exercise (log2FC=-7.98), suggesting cardio-protective roles, while epilepsy models highlight its excitatory antagonism. Meta-analyses of multi-omics datasets (transcriptomics, metabolomics) can reconcile these disparities .

Q. What methodologies are critical for elucidating γ-Glu-Gly’s dipeptide absorption and bioavailability?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C/¹⁵N) to track γ-Glu-Gly uptake in intestinal epithelial cell lines. Compare absorption kinetics with amino acids using Ussing chamber assays. Validate in vivo via gastric G-cell activation studies, measuring gastrin secretion rates in response to dipeptide administration .

Q. How can γ-Glu-Gly’s neuroprotective effects be mechanistically dissected in neurodegenerative disease models?

  • Methodological Answer : Use transgenic animal models (e.g., Alzheimer’s disease mice) to assess γ-Glu-Gly’s modulation of glutamate excitotoxicity. Combine microdialysis with high-performance liquid chromatography (HPLC) to measure extracellular glutamate levels. Validate via behavioral assays (e.g., Morris water maze) and immunohistochemical analysis of neuronal survival .

Q. Guidance for Data Reporting and Reproducibility

  • Experimental Replication : Detailed protocols for γ-Glu-Gly synthesis (e.g., GGT enzymatic activity in S. cerevisiae) must include substrate concentrations, pH, and temperature controls .
  • Statistical Rigor : Use AUC (area under the curve) metrics for metabolomic data, as seen in ultramarathon studies, to ensure robustness .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research, particularly in epilepsy and neurodegenerative models .

Properties

IUPAC Name

2-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-4(7(13)14)1-2-5(10)9-3-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIJGUBIMXQCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948-29-4
Record name gamma-Glutamylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-L-.gamma.-glutamyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334201
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.